molecular formula C13H10INO2 B8428701 2-(4-Iodophenylamino)benzoic acid

2-(4-Iodophenylamino)benzoic acid

Cat. No. B8428701
M. Wt: 339.13 g/mol
InChI Key: SNVFNNUAERYXPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Iodophenylamino)benzoic acid is a useful research compound. Its molecular formula is C13H10INO2 and its molecular weight is 339.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C13H10INO2

Molecular Weight

339.13 g/mol

IUPAC Name

2-(4-iodoanilino)benzoic acid

InChI

InChI=1S/C13H10INO2/c14-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)13(16)17/h1-8,15H,(H,16,17)

InChI Key

SNVFNNUAERYXPC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC2=CC=C(C=C2)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of o-bromobenzoic acid potassium salt (47.8 g, 0.2 mol), 4-iodoaniline (43.8 g, 0.2 mol), K2CO3 (13.8 g, 0.1 mol), and cupric acetate (2.87 g, 6%) in diglyme (100 mL) was heated to reflux for 30 minutes. The reaction mixture was diluted with H2O (1.0 L) and filtered. The filtrate was acidified with diluted AcOH. The resulting precipitate was collected by filtration, washed with H2O and dried in a vacuum at 50° C. for 16 hours. Recrystallization from EtOAc gave the desired product, a solid (29.7 g, 0.087 mol, 44%). mp 205-206° C.
Quantity
47.8 g
Type
reactant
Reaction Step One
Quantity
43.8 g
Type
reactant
Reaction Step One
Name
Quantity
13.8 g
Type
reactant
Reaction Step One
[Compound]
Name
cupric acetate
Quantity
2.87 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step Two

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